4-(1-Methyl-5-imidazolyl)aniline
Overview
Description
4-(1-Methyl-5-imidazolyl)aniline is an organic compound that features an aniline group substituted with a 1-methyl-1H-imidazol-5-yl moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-imidazolyl)aniline typically involves the formation of the imidazole ring followed by its attachment to the aniline group. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring under mild conditions . Another approach involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize robust catalysts and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-5-imidazolyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its saturated form.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Saturated imidazole derivatives.
Substitution: Nitroaniline and halogenated aniline derivatives.
Scientific Research Applications
4-(1-Methyl-5-imidazolyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-5-imidazolyl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. Additionally, the aniline group can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
- 4-(2-Methylimidazol-1-yl)aniline
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Comparison: 4-(1-Methyl-5-imidazolyl)aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 4-(2-Methylimidazol-1-yl)aniline, the position of the methyl group on the imidazole ring can significantly alter the compound’s electronic properties and steric interactions . Similarly, the presence of a trifluoromethyl group in 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline introduces strong electron-withdrawing effects, which can enhance the compound’s stability and reactivity .
Biological Activity
4-(1-Methyl-5-imidazolyl)aniline, also known by its CAS number 89250-15-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, data tables, and research findings.
Chemical Structure and Properties
This compound features an imidazole ring substituted with an aniline group. The presence of the imidazole moiety is significant as it is known for its role in various biological processes and interactions.
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The following table summarizes some key findings regarding the anticancer activity of related compounds:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 11 (related) | A375 (melanoma) | 1.1 | Tubulin polymerization inhibition |
Compound 9 (related) | M14 (melanoma) | 1.2 | Tubulin polymerization inhibition |
Compound 21 (related) | A549 (lung cancer) | 0.51 | G2/M phase cell cycle arrest |
This compound | TBD | TBD | TBD |
Research indicates that compounds with similar structures exhibit significant antiproliferative effects across various cancer cell lines. For instance, a study demonstrated that certain imidazole derivatives effectively inhibited tumor growth in xenograft models, suggesting a promising avenue for therapeutic development .
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity. A recent report indicated that imidazole derivatives can disrupt critical viral interactions, particularly in HIV research:
Compound | Viral Target | Inhibition (%) | Cytotoxicity (CC50 µM) |
---|---|---|---|
Compound 11h | HIV-1 IN-LEDGF/p75 | 89 | >200 |
Compound 10d | HIV-1 IN-LEDGF/p75 | 84 | >100 |
This compound | TBD | TBD | TBD |
The ability of these compounds to inhibit viral replication while maintaining low cytotoxicity presents a valuable opportunity for developing new antiviral therapies .
The biological activity of this compound is primarily attributed to its interaction with cellular targets such as tubulin and viral proteins. The imidazole ring plays a crucial role in these interactions, facilitating binding and subsequent inhibition of critical cellular processes.
Case Studies
- Anticancer Efficacy : A study involving the administration of imidazole derivatives in melanoma xenograft models demonstrated a tumor growth inhibition rate exceeding 90% at specific dosages. This indicates strong potential for further clinical development .
- Antiviral Screening : In vitro assays showed that certain derivatives could inhibit HIV replication by disrupting essential protein-protein interactions necessary for viral entry and integration .
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-12-6-10(13)8-2-4-9(11)5-3-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCRMIZNTPKIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596368 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89250-15-7 | |
Record name | 4-(1-Methyl-1H-imidazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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